

Spectroscopic and Biological Investigation of Phomalactone Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Phomalactone acetate*

Cat. No.: *B15193525*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Phomalactone acetate**, a naturally derived compound with notable biological activity. The information presented herein is intended to support research and development efforts in natural product chemistry, medicinal chemistry, and drug discovery. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and a visualization of the workflow for its bioassay-guided isolation and activity assessment.

Spectroscopic Data of Phomalactone Acetate

The structural elucidation of **Phomalactone acetate** has been accomplished through comprehensive spectroscopic analysis. The following tables summarize the key ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) data.

Table 1: ^1H NMR Spectroscopic Data for Phomalactone Acetate in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
6.96	dd	5.2, 9.6	H-4
6.20	d	9.6	H-3
5.94	dq	8, 14	H-8
5.59	ddq	1.6, 6.8, 15.1	H-7
5.24	dd	3.2, 5.6	H-5
4.87	dd	2.8, 7.6	H-6
2.04	s	-	OAc
1.73	dd	1.2, 6.4	CH ₃ -9

Table 2: ¹³C NMR Spectroscopic Data for Phomalactone Acetate in CDCl₃[1]

Chemical Shift (δ) ppm	Assignment
170.01	C=O (Acetate)
162.65	C-2
140.78	C-4
133.01	C-8
124.69	C-7
123.49	C-3
79.44	C-6
64.15	C-5
20.61	CH ₃ (Acetate)
17.93	C-9

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Phomalactone Acetate

Ion	Calculated m/z	Found m/z
[M+H] ⁺	197.081385	196.08136

Experimental Protocols

The spectroscopic data presented were obtained through the following experimental procedures:

Synthesis of Phomalactone Acetate

Phomalactone (40 mg, 0.25 mmol) was dissolved in pyridine (4 mL). Acetic anhydride (0.1 mL, 0.9 mmol) was subsequently added, and the mixture was stirred at ambient temperature for 12 hours. Following the reaction, the mixture was cooled on ice, acidified with 1N HCl (20 mL), and extracted with ethyl acetate (2 x 30 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and evaporated to yield a pale yellow viscous oil. **Phomalactone acetate** was then purified by preparative thin-layer chromatography using 5% isopropanol in CH₂Cl₂ as the eluent to afford a white crystalline solid (32 mg)[1].

NMR Spectroscopy

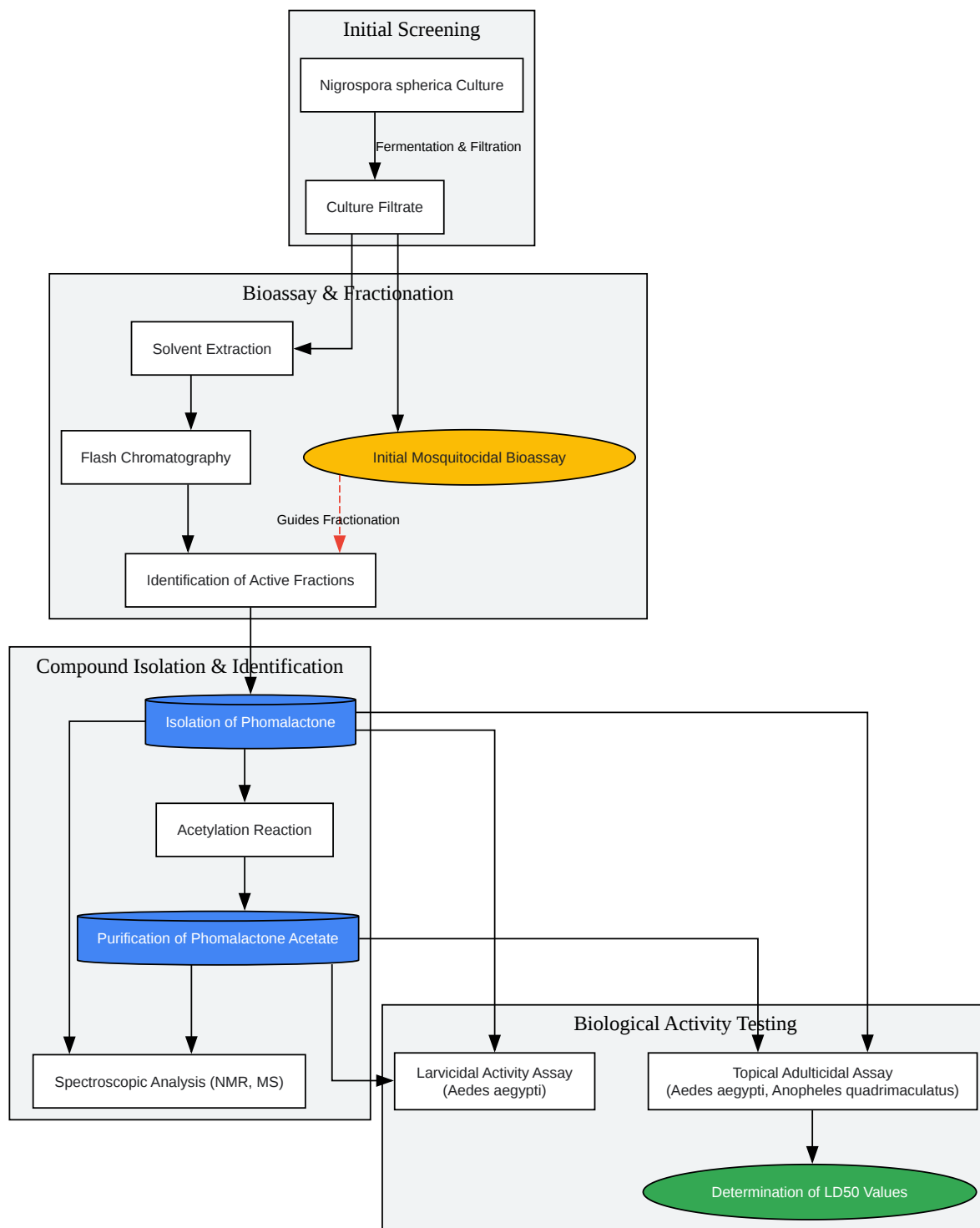
¹H and ¹³C NMR spectra were recorded on a Varian Mercury AS400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei[2]. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

High-resolution electrospray ionization time-of-flight (ESI-TOF) mass spectrometry was performed using a JEOL ACCU TOF JMS-T1000 mass spectrometer to determine the accurate mass of the protonated molecule[2].

Bioassay-Guided Isolation and Activity Workflow

The following diagram illustrates the logical workflow from the initial screening of a fungal culture to the identification and bioactivity testing of Phomalactone and its acetylated derivative. This process, known as bioassay-guided fractionation, is a common strategy in natural product discovery to isolate biologically active constituents.



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Caption: Bioassay-guided isolation and activity testing workflow for **Phomalactone acetate**.

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References

- 1. Phomalactone as the Active Constituent against Mosquitoes from *Nigrospora spherica* [scirp.org]
- 2. researchgate.net [researchgate.net]
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